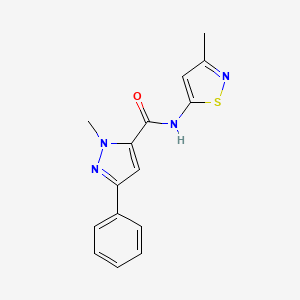![molecular formula C20H17N3O2S B2607530 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-phenethylacetamide CAS No. 844456-32-2](/img/structure/B2607530.png)
2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-phenethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-phenethylacetamide” is a derivative of benzofuro[3,2-d]pyrimidinone . It is synthesized using the bioisostere concept, which involves the aza-Wittig reaction of functionalized iminophosphoranes reacted with carbon disulfide and further reaction of the product with alkyl halides or halogenated aliphatic esters .
Synthesis Analysis
The synthesis of this compound involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or K2CO3 .Molecular Structure Analysis
The molecular structure of this compound is based on the benzofuro[3,2-d]pyrimidinone core . The X-ray diffraction analysis reveals that all ring atoms in the benzo[4,5]furo[3,2-d]pyrimidinone moieties are almost coplanar .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles .Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
Pyrimidine derivatives, including compounds structurally related to 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-phenethylacetamide, have been evaluated for their antibacterial and antifungal potentials. Studies demonstrate significant activity against Gram-positive and Gram-negative bacteria as well as pathogenic fungi, suggesting their potential in developing new antimicrobial agents (Khan et al., 2015).
Structural Analysis
Research on the crystal structures of related pyrimidine derivatives provides insights into their molecular configurations, interactions, and potential biological activities. Structural studies reveal that these compounds can form stable hydrogen-bonded dimers and exhibit specific orientations and conformations, which may influence their pharmacological properties (Subasri et al., 2017).
Synthesis and Chemical Properties
Innovative synthetic strategies for creating benzofuro[3,2-d]pyrimidine derivatives have been developed, highlighting the versatility and efficiency of these methods. These approaches enable the production of a variety of derivatives with potential applications in pharmaceuticals, showcasing the chemical adaptability and significance of the benzofuro[3,2-d]pyrimidine scaffold in medicinal chemistry (Pokhodylo et al., 2015).
Antitumor Activities
Some benzofuro[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities. The structural variations and biological screenings indicate that these compounds may serve as promising leads for the development of new anticancer agents, underscoring the therapeutic potential of this chemical class (Hafez et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-17(21-11-10-14-6-2-1-3-7-14)12-26-20-19-18(22-13-23-20)15-8-4-5-9-16(15)25-19/h1-9,13H,10-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYAFURNSRMJSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chloro-4-fluorophenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2607449.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2607451.png)



![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde](/img/structure/B2607456.png)
![2-Chloro-N-[(1-ethoxycyclopentyl)methyl]acetamide](/img/structure/B2607457.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2607464.png)



